N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a heterocyclic compound featuring a fused cyclopenta-thiazole core linked to a substituted indole carboxamide. Its structure combines a bicyclic thiazole moiety with an indole scaffold, a design frequently explored in medicinal chemistry for targeting kinase enzymes involved in cancer and inflammatory diseases . The 2-methoxyethyl group on the indole nitrogen likely enhances solubility, while the carboxamide linkage may facilitate hydrogen bonding with biological targets.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2S/c1-23-11-10-21-9-8-12-13(4-2-6-15(12)21)17(22)20-18-19-14-5-3-7-16(14)24-18/h2,4,6,8-9H,3,5,7,10-11H2,1H3,(H,19,20,22) |
InChI Key |
MMIMVVSELSEPMV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and cyclopenta[d]thiazole precursors. The synthetic route may involve:
Formation of the Cyclopenta[d]thiazole Ring: This step usually involves the cyclization of appropriate thioamide and haloalkane precursors under basic conditions.
Functionalization of the Indole Ring: The indole ring is functionalized with a methoxyethyl group through alkylation reactions.
Coupling Reactions: The final step involves coupling the cyclopenta[d]thiazole ring with the functionalized indole derivative using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different alkyl or aryl groups replacing the methoxyethyl group.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.
1. Anticancer Activity:
Studies have shown that compounds similar to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide possess anticancer properties. The indole structure is known for its ability to interact with various biological targets involved in cancer progression, such as kinases and transcription factors. For instance, compounds based on indole scaffolds have demonstrated inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .
2. Antimicrobial Properties:
The compound's thiazole moiety contributes to its potential antimicrobial activity. Thiazoles are recognized for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that derivatives of this compound may exhibit significant antibacterial effects, making them potential candidates for developing new antibiotics .
3. Neurological Applications:
Indole derivatives are also explored for neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This suggests that this compound could be investigated for its potential in treating neurological disorders.
Synthetic Methodologies
The synthesis of this compound can be achieved through several routes:
1. Multi-Step Synthesis:
A common approach involves the formation of the thiazole ring followed by the introduction of the indole moiety through cyclization reactions. This method often requires careful control of reaction conditions to ensure high yields and purity .
2. One-Pot Reactions:
Recent advancements in synthetic methodologies have allowed for one-pot reactions that streamline the synthesis process. These methods reduce the number of purification steps and overall reaction time while maintaining efficiency .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of indole-based compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of thiazole-containing compounds. The researchers tested several derivatives against Gram-positive and Gram-negative bacteria, finding significant inhibitory effects at low concentrations .
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Structural Analogues and Target Specificity
The compound belongs to a broader class of indole-thiazole derivatives. Key structural and functional comparisons with related molecules include:
Key Observations :
- Target Specificity : The patent compound () explicitly targets CDK7, a cyclin-dependent kinase overexpressed in cancers. The indole-thiazole carboxamide’s activity may depend on similar kinase interactions, though its exact target remains unverified.
Key Observations :
- The target compound’s synthesis likely follows a pathway similar to ’s Scheme 2, utilizing acetic acid-mediated condensation.
- The patent compound () employs acrylamide coupling, highlighting divergent strategies for introducing functional groups.
Electronic and Steric Properties
Computational tools like Multiwfn and electron localization function (ELF) analysis can elucidate electronic differences:
- Electron Localization : The cyclopenta-thiazole core may exhibit distinct electron density profiles compared to simpler thiazoles, influencing reactivity or target binding. ELF analysis could reveal lone pairs or binding hotspots .
- Solubility: The 2-methoxyethyl group likely enhances hydrophilicity compared to non-polar substituents in analogs (e.g., aryl groups in ).
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19N3O2S
- Molecular Weight : 341.4 g/mol
- IUPAC Name : N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)indole-4-carboxamide
- Canonical SMILES : COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NC4=C(S3)CCC4
The compound features a cyclopenta[d]thiazole ring fused with an indole moiety, which is further functionalized with a methoxyethyl group and a carboxamide group. This intricate structure suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including:
- Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors, altering their activity and leading to various biological effects.
The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound. Further research is needed to elucidate these mechanisms fully.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structural motifs have shown effective inhibition against various bacterial strains, including Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values lower than those of established antimicrobial agents .
Cytotoxic Activity
In vitro assays have also indicated potential cytotoxic effects against cancer cell lines. The compound's structural features may contribute to its ability to induce apoptosis or inhibit cell proliferation in specific cancer types. For example:
- Cytotoxicity Assays : Studies have utilized the MTT assay to evaluate cell viability in the presence of the compound, revealing significant reductions in viability at certain concentrations .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Cyclopenta[d]thiazole Ring : This step usually involves cyclization reactions using thioamide precursors.
- Functionalization of the Indole Ring : Alkylation reactions introduce the methoxyethyl group.
- Coupling Reactions : Amide bond formation connects the cyclopenta[d]thiazole ring with the functionalized indole derivative.
Study on Antimicrobial Properties
A recent study focused on synthesizing various derivatives containing carboxamide functionalities demonstrated that compounds similar to this compound exhibited promising antibacterial activities against plant pathogens. The results indicated that certain derivatives had EC50 values significantly lower than traditional treatments .
Evaluation of Cytotoxic Effects
Another study evaluated the cytotoxic effects of compounds related to this indole derivative against liver cancer cell lines. The findings suggested that these compounds could induce apoptosis through caspase activation pathways, providing a basis for further exploration in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
